Cas no 3174-67-2 (pentane-1,3-diol)

Pentane-1,3-diol (1,3-PDO) is a versatile diol compound with the molecular formula C₅H₁₂O₂, featuring hydroxyl groups at the 1 and 3 positions. It serves as a valuable intermediate in organic synthesis, offering applications in pharmaceuticals, cosmetics, and specialty chemicals. Its balanced hydrophilicity and lipophilicity make it suitable as a solvent, humectant, or viscosity modifier. The compound exhibits favorable stability and low toxicity, enhancing its utility in formulations requiring mild yet effective performance. Its bifunctional structure allows for further derivatization, enabling use in polymer production or crosslinking reactions. Pentane-1,3-diol is also noted for its biodegradability, aligning with sustainable chemistry practices.
pentane-1,3-diol structure
pentane-1,3-diol structure
Product Name:pentane-1,3-diol
CAS No:3174-67-2
MF:C5H12O2
MW:104.147582054138
CID:309963
PubChem ID:151085
Update Time:2025-11-01

pentane-1,3-diol Chemical and Physical Properties

Names and Identifiers

    • 1,3-Pentanediol
    • pentane 1,3 diol
    • pentane-1,3-diol
    • CS-0224666
    • 3174-67-2
    • 3-HYDROXY-1-PENTANOL
    • Z1198157972
    • FT-0607728
    • BRN 1732200
    • UNII-YAJ73A2WR0
    • YAJ73A2WR0
    • MFCD01709303
    • EN300-120402
    • HYDROLITE S
    • AKOS006280152
    • 4-01-00-02538 (Beilstein Handbook Reference)
    • SCHEMBL18718
    • rac-1,3-pentanediol
    • DTXSID50953678
    • 1,3-pentane diol
    • G65189
    • Inchi: 1S/C5H12O2/c1-2-5(7)3-4-6/h5-7H,2-4H2,1H3
    • InChI Key: RUOPINZRYMFPBF-UHFFFAOYSA-N
    • SMILES: OC(CC)CCO

Computed Properties

  • Exact Mass: 104.08376
  • Monoisotopic Mass: 104.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 3
  • Complexity: 37.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • Density: 0.9863
  • Melting Point: 50.86°C (estimate)
  • Boiling Point: 209.24°C (rough estimate)
  • Flash Point: 102.6°C
  • Refractive Index: 1.4472
  • PSA: 40.46

pentane-1,3-diol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B510648-10mg
pentane-1,3-diol
3174-67-2
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$ 70.00 2022-06-07
TRC
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pentane-1,3-diol
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$ 210.00 2022-06-07
TRC
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Enamine
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$202.0 2023-10-03
Enamine
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$301.0 2023-10-03
Enamine
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pentane-1,3-diol
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$431.0 2023-10-03
Enamine
EN300-120402-500mg
pentane-1,3-diol
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$679.0 2023-10-03
Enamine
EN300-120402-1000mg
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$871.0 2023-10-03
Enamine
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$1707.0 2023-10-03
Enamine
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pentane-1,3-diol Related Literature

Additional information on pentane-1,3-diol

Introduction to Pentane-1,3-diol (CAS No. 3174-67-2)

Pentane-1,3-diol, with the chemical formula C5H12O2, is a significant organic compound widely recognized for its versatile applications in the chemical and pharmaceutical industries. This diol derivative, identified by its unique Chemical Abstracts Service (CAS) number 3174-67-2, has garnered considerable attention due to its unique structural and functional properties. The compound consists of a five-carbon chain with hydroxyl groups (-OH) attached to the first and third carbon atoms, imparting both reactivity and utility in various synthetic pathways.

The molecular structure of pentane-1,3-diol facilitates its role as a key intermediate in the synthesis of polymers, resins, and specialty chemicals. Its bifunctional nature allows for extensive modifications, making it a valuable building block in organic synthesis. In recent years, advancements in green chemistry have highlighted the importance of such compounds in developing sustainable industrial processes. The compound’s ability to participate in reactions such as esterification, etherification, and polymerization underscores its significance in material science.

Recent research has delved into the applications of pentane-1,3-diol in pharmaceutical formulations. Studies have demonstrated its potential as a precursor in the synthesis of bioactive molecules, including certain nonsteroidal anti-inflammatory agents (NSAIDs) and other therapeutic compounds. The hydroxyl groups in its structure enable selective functionalization, allowing chemists to tailor derivatives with specific pharmacological properties. This adaptability has made pentane-1,3-diol a subject of interest in drug discovery initiatives aimed at developing novel treatments for various medical conditions.

The compound’s role extends beyond pharmaceuticals into agrochemicals and specialty solvents. In agrochemical formulations, derivatives of pentane-1,3-diol have been explored for their potential as stabilizers or carriers in pesticide and herbicide mixtures. Their low toxicity profile and ability to enhance the solubility of active ingredients make them attractive for such applications. Additionally, the compound’s solvent properties have been leveraged in industrial cleaning agents and coatings, where it serves as an effective medium for dissolving other substances while maintaining environmental compatibility.

In the realm of polymer science, pentane-1,3-diol has been investigated for its capacity to act as a monomer or modifier in polyurethane and polyester production. Its diol functionality allows it to participate in polyaddition reactions, resulting in polymers with tailored mechanical and thermal properties. Researchers have particularly focused on developing biodegradable polymers incorporating pentane-1,3-diol units to address environmental concerns associated with traditional plastics. Such innovations align with global efforts to transition toward sustainable materials that minimize ecological impact.

The synthesis of pentane-1,3-diol typically involves catalytic hydrogenation or oxidation processes starting from pentane derivatives. Modern synthetic methodologies emphasize efficiency and selectivity to reduce waste and energy consumption. Catalytic processes using transition metals have been optimized to enhance yields while adhering to green chemistry principles. These advancements not only improve production economics but also contribute to reducing the environmental footprint of chemical manufacturing.

Industrial-scale production of pentane-1,3-diol requires stringent quality control measures to ensure consistency and purity. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the compound’s integrity throughout the supply chain. Manufacturers must also comply with regulatory standards set by agencies like the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) to ensure safe handling and application.

The future prospects for pentane-1,3-diol are promising, driven by ongoing research into novel applications and sustainable production methods. Innovations in biocatalysis have opened avenues for enzymatic synthesis of the compound using engineered microorganisms, which could further reduce reliance on petrochemical feedstocks. Additionally, exploring its potential as a renewable resource could position it as a cornerstone material in next-generation chemical industries.

In conclusion,Pentane-1,3-diol (CAS No. 3174-67-2) stands as a multifaceted compound with far-reaching implications across multiple sectors. Its structural versatility enables diverse applications from pharmaceuticals to polymers, while ongoing research continues to uncover new possibilities for its use. As industries evolve toward more sustainable practices,pentane-1,3-diol is poised to play an increasingly vital role in shaping innovative solutions for tomorrow’s challenges.

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